

# Application Notes: Co-staining DCBLD2 with Cellular Markers via Immunofluorescence

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## Compound of Interest

Compound Name: *Anti-DCBLD2/ESDN Antibody (FA19-1)*

Cat. No.: *B15616171*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

DCBLD2 (Discoidin, CUB and LCCL Domain Containing 2), also known as ESDN or CLCP1, is a type I transmembrane protein implicated in various cellular processes, including angiogenesis, cell migration, and tumor progression. Its expression is often upregulated in several cancers, correlating with poor prognosis. Understanding the subcellular localization and interaction partners of DCBLD2 is crucial for elucidating its biological functions and for the development of targeted therapies. Immunofluorescence (IF) co-staining is a powerful technique to visualize the spatial relationship between DCBLD2 and other cellular markers, providing insights into its role in signaling pathways and cellular structures.

These application notes provide detailed protocols for the immunofluorescent co-staining of DCBLD2 with key markers involved in cell adhesion, angiogenesis, and epithelial-mesenchymal transition (EMT).

## Key Co-staining Markers for DCBLD2

Several proteins have been identified as interacting with or being functionally related to DCBLD2. Co-staining DCBLD2 with these markers can provide valuable information about its function in different cellular contexts.

- Integrin  $\beta 1$  (ITGB1): A key component of focal adhesions, ITGB1 interacts with DCBLD2 to regulate cell migration and adhesion. Co-localization is prominent at the cell membrane.[\[1\]](#)[\[2\]](#)
- VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): A critical receptor tyrosine kinase in angiogenesis, DCBLD2 modulates VEGFR2 signaling. Their co-localization is observed in endothelial cells.
- E-cadherin: An epithelial marker, its expression is often inversely correlated with DCBLD2, particularly during EMT.
- Vimentin: A mesenchymal marker, its expression is often positively correlated with DCBLD2, especially in metastatic cancer cells.
- CD31 (PECAM-1): An endothelial cell marker, co-staining with DCBLD2 is useful for studying its role in angiogenesis.

## Quantitative Co-localization Analysis Summary

Quantitative analysis of co-localization provides objective measurements of the degree of spatial overlap between DCBLD2 and its co-staining partner. The Pearson's Correlation Coefficient (PCC) is a common metric, ranging from +1 (perfect correlation) to -1 (perfect anti-correlation), with 0 indicating no correlation.

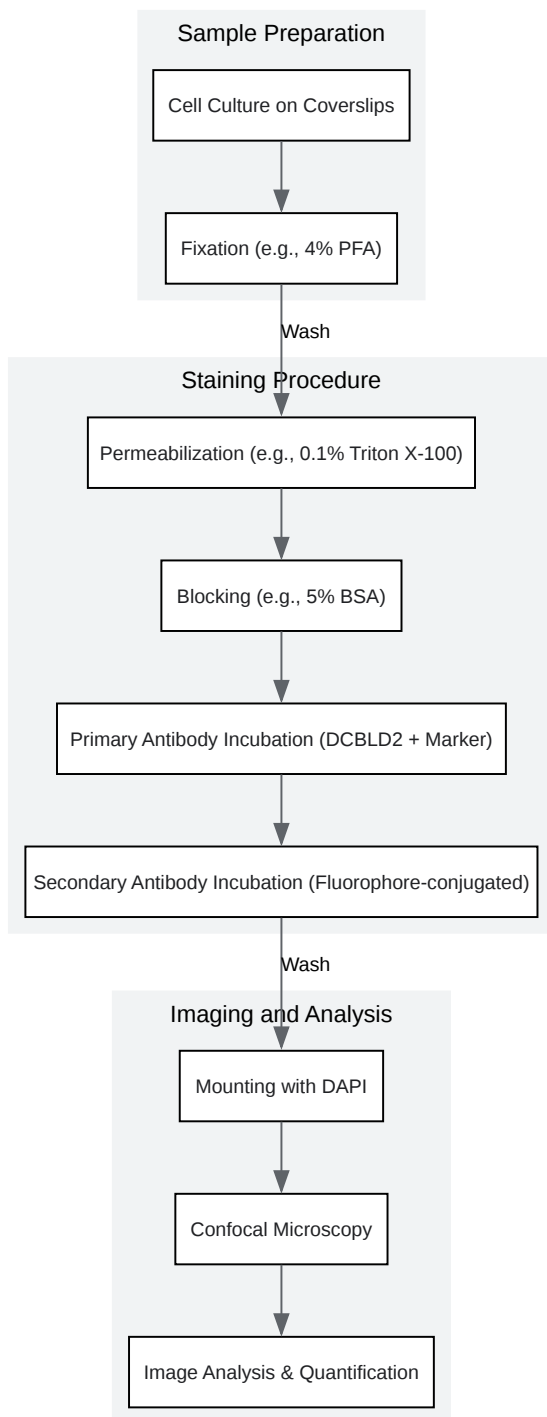
Marker Pair	Cell Line/Tissue	Cellular Compartment	Pearson's Correlation Coefficient (PCC)	Reference
DCBLD2 & ITGB1	HCT116 (Colorectal Cancer)	Cell Membrane / Focal Adhesions	Data not explicitly provided, but strong co-localization reported	<a href="#">[1]</a> <a href="#">[2]</a>
DCBLD2 & VEGFR2	HUVEC (Endothelial Cells)	Cytoplasm / Vesicles	Quantitative data suggests increased co-localization with endosomes upon DCBLD2 loss	<a href="#">[3]</a>
DCBLD2 & E-cadherin	A549 (Lung Cancer)	Cell Membrane	Inverse correlation often observed, specific PCC not available	
DCBLD2 & Vimentin	A549 (Lung Cancer)	Cytoskeleton	Positive correlation often observed, specific PCC not available	
DCBLD2 & CD31	Tumor Vasculature	Endothelial Cells	Co-expression observed, specific PCC not available	

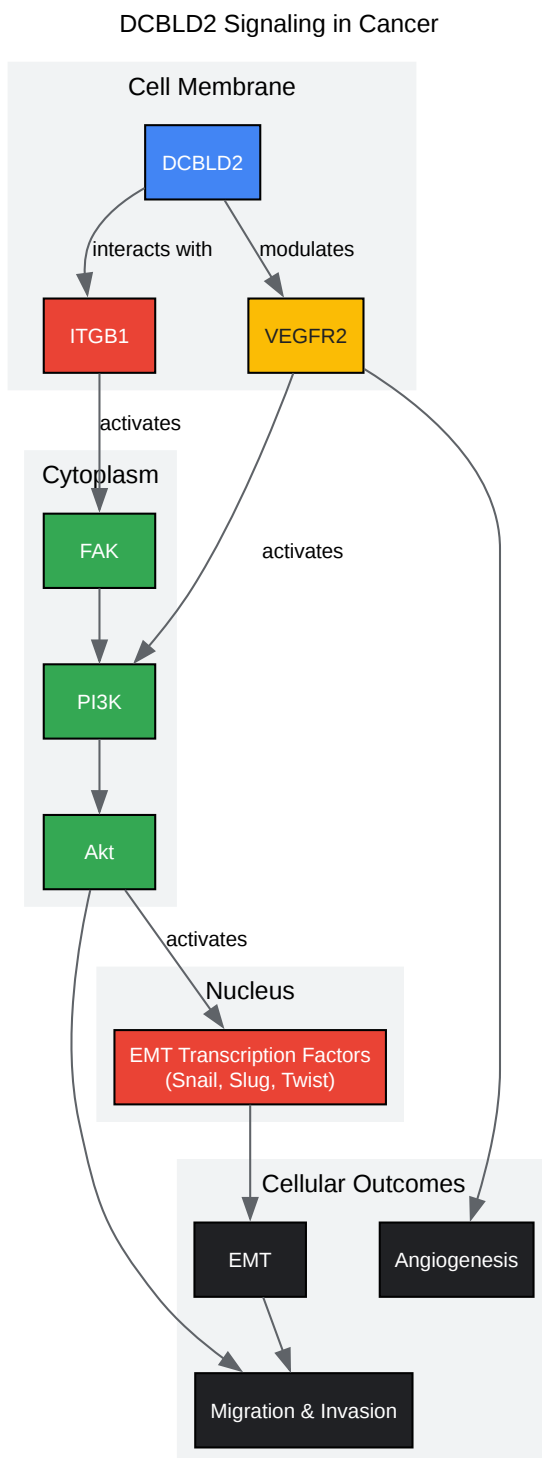
Note: Specific Pearson's Correlation Coefficients from published literature for DCBLD2 co-staining are limited. Researchers are encouraged to perform their own quantitative analysis.

## Experimental Workflow

The following diagram outlines the general workflow for immunofluorescence co-staining.

## General Immunofluorescence Co-staining Workflow





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